Dimethyl (1,1-Dichloroethyl)boronate

Description

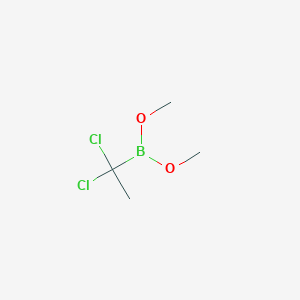

Dimethyl (1,1-Dichloroethyl)boronate is an organoboron compound characterized by a boronate ester functional group with a 1,1-dichloroethyl substituent and two methyl groups attached to boron. This compound belongs to the broader class of 1,1-diboronate esters, which are valued in organic synthesis for their dual boron centers, enabling sequential or iterative cross-coupling reactions (e.g., Suzuki-Miyaura couplings) for constructing complex molecules .

Properties

CAS No. |

101772-81-0 |

|---|---|

Molecular Formula |

C4H9BCl2O2 |

Molecular Weight |

170.83 g/mol |

IUPAC Name |

1,1-dichloroethyl(dimethoxy)borane |

InChI |

InChI=1S/C4H9BCl2O2/c1-4(6,7)5(8-2)9-3/h1-3H3 |

InChI Key |

UWBXMTMYEHACCX-UHFFFAOYSA-N |

Canonical SMILES |

B(C(C)(Cl)Cl)(OC)OC |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Dimethyl (1,1-Dichloroethyl)boronate is primarily used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Borylation Reactions : It serves as a borylating agent in the functionalization of organic substrates. The dichloroethyl group enhances its reactivity, allowing for the introduction of boron into complex organic molecules .

- Synthesis of Boronic Esters : This compound can be utilized to synthesize boronic esters, which are crucial intermediates in the preparation of pharmaceuticals and agrochemicals. The ability to form stable boronic esters makes it valuable in carbohydrate chemistry and other synthetic pathways .

Medicinal Chemistry

Recent advancements have highlighted the potential of this compound in drug discovery and development:

- Anticancer Activity : Boron-containing compounds have shown promise in targeting specific cancer pathways. For instance, studies have indicated that derivatives of boronic acids can inhibit enzymes involved in nucleotide metabolism, which is critical for cancer cell proliferation .

- Bioactive Compound Development : The compound has been explored for its ability to modify bioactive molecules, enhancing their therapeutic efficacy. For example, researchers have investigated its role in synthesizing boronates that exhibit improved solubility and stability compared to their parent compounds .

Case Studies

Several case studies illustrate the practical applications of this compound:

Comparison with Similar Compounds

Comparison with Similar Boronate Esters

Structural and Electronic Properties

Key Structural Features:

| Compound | Substituents on Boron | Key Functional Groups |

|---|---|---|

| Dimethyl (1,1-Dichloroethyl)boronate | 1,1-Dichloroethyl, 2× Methyl | B-O bonds, Cl substituents |

| Pinacol boronate esters | Pinacol (diol-derived) | B-O bonds, cyclic diol |

| Neopentyl glycol boronates | Neopentyl glycol (diol-derived) | B-O bonds, bulky alkyl |

| Arylboronate esters (e.g., PhB(OR)₂) | Aryl groups (e.g., phenyl) | B-O bonds, aromatic rings |

The 1,1-dichloroethyl group confers electron-withdrawing effects due to chlorine atoms, enhancing the electrophilicity of the boron center compared to pinacol or neopentyl glycol esters. This contrasts with aryl-substituted boronates, where electron-rich aromatic systems may stabilize boron via conjugation .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling:

- 1,1-Diboronate esters, including dichloroethyl derivatives, enable sequential cross-coupling due to their two boron centers, allowing iterative functionalization .

- Pinacol boronates are preferred for single-step couplings due to their high stability and commercial availability .

- Fluorinated boronates (e.g., trifluoroborates) require activation (e.g., via SiCl₄) for transesterification prior to coupling .

Regioselectivity:

- Dichloroethyl substituents may influence regioselectivity via steric effects, contrasting with NHC-Cu-catalyzed α-selectivity in alkyne hydroborations for vinylboronates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.